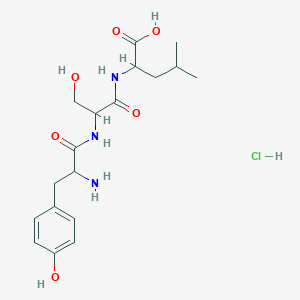
Tyroserleutide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyroserleutide hydrochloride is a tripeptide compound composed of three amino acids: L-tyrosine, L-serine, and L-leucine. It is known for its antitumor properties and has been studied for its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma . This compound is derived from the spleen of pigs and has shown promising results in inhibiting the proliferation of various cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
Tyroserleutide hydrochloride can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
Tyroserleutide hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used under mild conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of this compound, reduced peptides, and substituted analogs with modified functional groups .
科学研究应用
Tyroserleutide hydrochloride has been extensively studied for its antitumor properties. It has shown efficacy in inhibiting the proliferation of hepatocellular carcinoma cell lines and enhancing the antitumor effects of macrophages . Additionally, it stimulates the secretion of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a role in immune response .
In the field of medicine, this compound is being investigated for its potential as an anticancer agent. Its low molecular weight, ease of synthesis, and minimal side effects make it a promising candidate for further development .
作用机制
Tyroserleutide hydrochloride exerts its effects by activating the monocyte-macrophage system, which enhances the antitumor activity of macrophages. It stimulates the production of cytotoxic effectors such as IL-1β, TNF-α, and nitric oxide (NO), which contribute to its antitumor properties . The compound also interferes with mitochondrial function, leading to increased cytotoxicity in tumor cells .
相似化合物的比较
Tyroserleutide hydrochloride is unique due to its specific amino acid composition and its ability to activate the immune system. Similar compounds include other bioactive peptides derived from animal tissues, such as thymosin and tuftsin. this compound stands out for its low molecular weight, ease of synthesis, and specific antitumor activity .
List of Similar Compounds
- Thymosin
- Tuftsin
- Other bioactive peptides derived from animal tissues
属性
分子式 |
C18H28ClN3O6 |
|---|---|
分子量 |
417.9 g/mol |
IUPAC 名称 |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H |
InChI 键 |
VQJGHKJCNANIKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


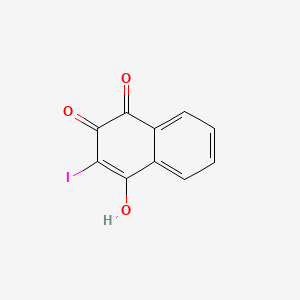
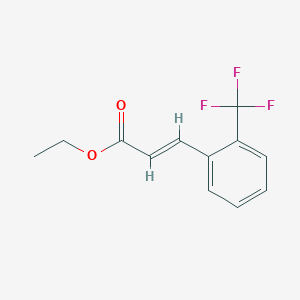
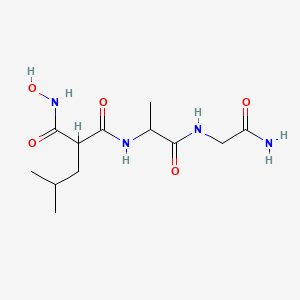

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
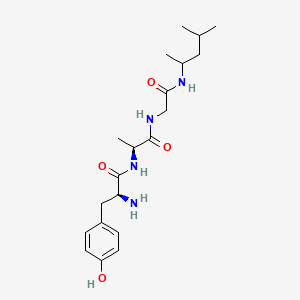
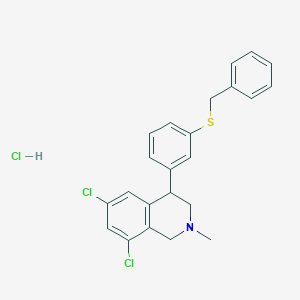

![6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B12301229.png)
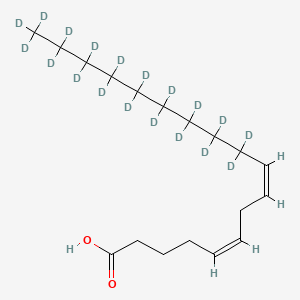

![[13-Acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B12301238.png)

![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)
